Erythrosine sodium

概要

説明

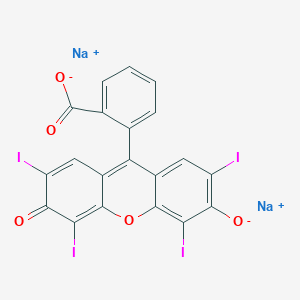

Erythrosine sodium, also known as Red No. 3, is an organoiodine compound and a derivative of fluorone. It is primarily used as a pink dye for food coloring . The compound is the disodium salt of 2,4,5,7-tetraiodofluorescein . This compound has a maximum absorbance at 530 nm in an aqueous solution and is subject to photodegradation .

準備方法

Erythrosine sodium is synthesized through the iodination of fluorescein. The process involves the reaction of fluorescein with iodine in the presence of an oxidizing agent, such as sodium iodate, in an acidic medium . The reaction conditions typically include maintaining a temperature of around 60-70°C and a pH of 2-3 . Industrial production methods involve similar processes but on a larger scale, ensuring the purity and consistency of the final product .

化学反応の分析

Erythrosine sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different iodinated derivatives.

Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in less iodinated compounds.

Substitution: This compound can undergo substitution reactions where iodine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include oxidizing agents like sodium iodate and reducing agents such as sodium thiosulfate . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Food Industry Applications

Erythrosine sodium is predominantly recognized for its role as a food coloring agent. Its vibrant pink color is utilized in various products, including:

- Confectionery : Commonly found in sweets, candies, and popsicles.

- Baked Goods : Used in cake-decorating gels and frostings.

- Pistachio Shells : Employed to enhance the visual appeal of pistachios.

Pharmaceutical Applications

This compound's applications extend into the pharmaceutical sector, where it serves multiple roles:

- Coloring Agent : Used in tablets and liquid formulations to improve aesthetic appeal.

- Stability Issues : Research indicates that erythrosine can negatively affect the stability of certain drugs, such as phenylbutazone, particularly when exposed to light. This degradation can lead to significant quality control challenges.

- Biological Staining : It is utilized as a biological stain in histology and cytology due to its ability to bind to specific cellular components.

Case Study: Stability Impact on Phenylbutazone

A study demonstrated that this compound could degrade phenylbutazone upon light exposure, impacting its efficacy and stability. This finding highlights the importance of selecting appropriate colorants in pharmaceutical formulations to ensure product integrity.

Analytical Chemistry Applications

In analytical chemistry, this compound has been employed in various techniques due to its optical properties:

- Fluorescence Probe : It serves as a fluorescence probe for protein determination. The compound's ability to quench fluorescence makes it useful in quantitative assays.

- Electrochemical Studies : Erythrosine has been investigated for its electrochemical behavior, revealing insights into its degradation processes and potential applications in environmental monitoring .

Electrochemical Degradation Study

Research on the electrochemical degradation of erythrosine highlighted its effectiveness in color removal from effluents in food processing industries. The study utilized cyclic voltammetry to analyze the degradation kinetics and mechanisms involved .

Other Notable Applications

Beyond food and pharmaceuticals, this compound finds utility in several other areas:

- Printing Inks : Its bright color makes it suitable for use in inks.

- Dental Plaque Disclosing Agents : Used in dental care products to help visualize plaque accumulation.

- Radiopaque Medium : Employed in medical imaging techniques due to its visibility under X-rays.

Data Summary Table

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Food Industry | Coloring agent | Approved for use; safety concerns noted |

| Pharmaceuticals | Colorant; stability issues | Degrades phenylbutazone under light exposure |

| Analytical Chemistry | Fluorescence probe; electrochemistry | Effective for protein assays; color removal studies |

| Other | Printing inks; dental agents | Useful for visualization and imaging |

作用機序

The mechanism of action of erythrosine sodium involves its ability to absorb light at specific wavelengths, leading to photodegradation. This property makes it useful as a photoredox catalyst . In biological applications, this compound binds to specific cellular components, allowing for visualization under a microscope . Its radiopaque properties enable it to enhance contrast in imaging techniques .

類似化合物との比較

Erythrosine sodium is unique due to its high iodine content and specific absorption properties. Similar compounds include:

Allura Red AC (Red No. 40): Another food dye with different chemical properties and applications.

Tartrazine (Yellow No. 5): A yellow dye used in food and pharmaceuticals.

Sunset Yellow FCF (Yellow No. 6): An orange dye used in various products.

This compound stands out due to its specific use in dental and medical applications, as well as its unique photodegradation properties .

特性

CAS番号 |

568-63-8 |

|---|---|

分子式 |

C20H8I4NaO5 |

分子量 |

858.9 g/mol |

IUPAC名 |

disodium;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C20H8I4O5.Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;/h1-6,25H,(H,27,28); |

InChIキー |

ADYPCPTWYACJSN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].[Na+].[Na+] |

正規SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)O)I)I)I)C(=O)O.[Na] |

Color/Form |

Brown powder Red solid |

密度 |

0.8-1.0 kg/cu m (limit) |

melting_point |

250 °C |

Key on ui other cas no. |

16423-68-0 |

ピクトグラム |

Irritant |

賞味期限 |

Stable under recommended storage conditions. SRP: Local exhaust ventilation should be applied wherever there is an incidence of point source emissions or dispersion of regulated contaminants in the work area. Ventilation control of the contaminant as close to its point of generation is both the most economical and safest method to minimize personnel exposure to airborne contaminants. Ensure that the local ventilation moves the contaminant away from the worker. |

溶解性 |

In water, 70 g/L at 20 °C In water, 111 g/kg at 26 °C In water, 9.0 g/100 mL at 25 °C (9.0X10+4 mg/L) In ethanol, 10 g/L; in glycerine, 35 g/L at 20 °C Solubility at 25 °C: in glycerol, 20.0 g/100 mL; in propylene glycol, 20.0 g/100 mL Soluble in water to cherry-red solution Soluble in alcohol |

同義語 |

PYROSIN B; TETRAIODOFLUORESCEIN; TETRAIODOFLUORESCEIN SODIUM SALT; ACID RED 51; ACID RED 51 SODIUM SALT; 2',4',5',7'-TETRAIODOFLUORESCEIN DISODIUM SALT; 2',4',5',7'-TETRAIODO-FLUORESCEINE DISODIUM SALT; CI NO 45430 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Erythrosine sodium impact the stability of pharmaceuticals, specifically phenylbutazone?

A: Research indicates that this compound can negatively affect the stability of certain drugs, notably phenylbutazone. When exposed to light, this compound degrades phenylbutazone, likely through a process involving singlet oxygen generated by the light-excited dye. [] This degradation can significantly impact quality control procedures, such as dissolution rate testing, leading to unexpected results. []

Q2: Is this compound a suitable colorant for tablets containing phenylbutazone?

A: Given its photodegradative effect on phenylbutazone, this compound is not an ideal colorant for tablets containing this drug. [] Alternative coloring agents with better compatibility should be considered to ensure product stability and accurate quality control testing.

Q3: Does this compound affect the stability of other colorants used in pharmaceutical formulations?

A: Interestingly, research suggests that this compound exhibits a lower photostability compared to FD&C Yellow No. 6 and FD&C Blue No. 1. [] This finding suggests that this compound might be more susceptible to fading under light exposure compared to these other colorants.

Q4: Are there methods to improve the light stability of pharmaceutical colorants like this compound?

A: Yes, incorporating sunscreening agents into tablet coatings can enhance the photostability of colorants. Studies have shown that sunscreening agents like benzocaine offer significant protection against the fading of FD&C Yellow No. 6, a dye with higher photostability than this compound. [] This approach could potentially improve the light stability of this compound as well.

Q5: Beyond its use as a colorant, are there other applications for this compound in analytical chemistry?

A: Yes, this compound can function as a fluorescence probe in analytical techniques. It has been employed in fluorescence quenching methods for protein determination, utilizing hydroxypropyl-beta-cyclodextrin as a sensitizer. [] This application highlights the versatility of this compound beyond its role as a color additive.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。